molecular formula C20H20N2O5S2 B2504334 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one CAS No. 1421525-22-5

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one

Cat. No. B2504334
CAS RN: 1421525-22-5
M. Wt: 432.51
InChI Key: RJXFCXMWZSEEAP-UHFFFAOYSA-N
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Description

The compound "1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one" is a chemical entity that appears to be related to a class of organic compounds known as benzazoles, azetidin-2-ones, and sulfonyl derivatives. These compounds are of interest due to their potential biological activities, including anti-diabetic and renoprotective effects, as well as antibacterial properties .

Synthesis Analysis

The synthesis of related azetidin-2-one derivatives has been reported in the literature. For instance, azetidin-2-one derivatives have been synthesized by condensation reactions involving different nucleophiles and aldehydes, such as 1,3-diphenyl-1H-pyrazol-4-carboxaldehyde . Additionally, the use of benzotriazol-1-yl-sulfonyl azide as a diazotransfer reagent suggests a method for introducing azido groups into molecules, which could be a step in the synthesis of azetidin-2-one derivatives with azido functionalities .

Molecular Structure Analysis

The molecular structure of azetidin-2-one derivatives is typically confirmed using analytical and spectral methods, including IR, Mass, and 1H-NMR spectroscopy. These techniques help in determining the presence of functional groups and the overall molecular framework of the synthesized compounds .

Chemical Reactions Analysis

Azetidin-2-one derivatives can participate in various chemical reactions due to their reactive functional groups. The presence of azido groups, for example, allows for N-, O-, C-, and S-acylations, leading to the formation of amides, azido protected peptides, esters, ketones, and thioesters . Additionally, the azetidin-2-one core can be modified through substitution reactions to introduce different phenyl groups, which can alter the compound's biological activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one" are not detailed in the provided papers, related compounds' properties can be inferred. Azetidin-2-ones are likely to have varied solubility depending on the substituents present on the core structure. The stability and reactivity of these compounds can also be influenced by the presence of electron-donating or withdrawing groups, such as the methoxyphenylsulfonyl moiety .

Scientific Research Applications

Synthesis and Biological Evaluation

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one and its derivatives have been synthesized and biologically evaluated for various applications. Alborz et al. (2018) synthesized novel benzothiazole-substituted β-lactam hybrids starting from (benzo[d]thiazol-2-yl)phenol, which were evaluated for their antimicrobial activities against a large panel of bacterial strains, showing moderate activities. The addition of methoxyphenyl or ethoxyphenyl group on the β-lactam ring led to compounds with increased potency against malaria. The synthesized compounds also demonstrated hemolytic activity and mammalian cell toxicity, indicating potential medicinal applications (Alborz et al., 2018).

Antibacterial and Antifungal Properties

Several studies have highlighted the antimicrobial properties of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one derivatives. Shah et al. (2014) synthesized azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives and tested them for their antibacterial and antifungal activities, demonstrating effectiveness in inhibiting microbial growth. Similarly, Singh et al. (2006) synthesized thiazolylazetidinylbenzothiazoles as potential insecticidal, antifungal, and antibacterial agents, with some compounds exhibiting prominent insecticidal activity (Shah et al., 2014); (Singh et al., 2006).

Synthesis of Structurally Diverse Compounds

The molecule serves as a precursor or a key intermediate for the synthesis of structurally diverse compounds with potential biological and pharmacological applications. Mori et al. (2021) synthesized a series of thiazole derivatives with potential antibacterial activity. Their research involved molecular docking studies to gauge the plausible mechanism of action of these molecules, highlighting their value in treating microbial diseases, especially against bacterial and fungal infections (Mori et al., 2021).

properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-3-(4-methoxyphenyl)sulfonylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-26-14-6-8-16(9-7-14)29(24,25)11-10-19(23)22-12-15(13-22)27-20-21-17-4-2-3-5-18(17)28-20/h2-9,15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXFCXMWZSEEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one

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